molecular formula C13H11Br2IN2O B2454618 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 672949-84-7

2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol

Cat. No. B2454618
CAS RN: 672949-84-7
M. Wt: 497.956
InChI Key: LTPSGCPGNBGPRG-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, also known as bimolane, is a synthetic compound. It has a molecular formula of C13H11Br2IN2O and a molar mass of 497.95 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H11Br2IN2O . The specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Electrophilic substitution involving aminopyridines, including compounds similar to 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, has been studied for producing various derivatives with potential biological activities. For instance, Rauckman and Roth (1980) explored the synthesis of related compounds that could inhibit bacterial enzymes, such as dihydrofolate reductase (Rauckman & Roth, 1980).

Potential in Antitumor Agents

  • Nguyen et al. (1990) researched the synthesis of pyrido[4,3-b]benzo[e]indoles, a class structurally related to this compound. These compounds showed promising results as antineoplastic agents in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).

Chemical Synthesis and Modification

  • The chemical synthesis and modification of related compounds have been a focus of various studies. For example, Singh and Lesher (1991) described the synthesis of analogs that could potentially have pharmacological applications (Singh & Lesher, 1991).

Pharmacological Applications

  • The compound's structure is related to pyridine derivatives, which have been explored for various pharmacological applications, such as inhibitors of human immunodeficiency virus type I (HIV-I) reverse transcriptase, as studied by Ashok and Pallavi (2008) (Ashok & Pallavi, 2008).

Novel Synthesis Techniques

  • Akbaba et al. (2010) conducted a study on the synthesis of a natural product, which is structurally related to this compound. This research contributes to the understanding of novel synthetic techniques that could be applied to similar compounds (Akbaba et al., 2010).

Exploration in Heterocyclic Chemistry

  • The compound's structural similarities with heterocyclic compounds have led to research in this area, aiming to develop new molecules with potential biological or chemical applications. For example, Mekheimer et al. (1997) explored the synthesis of functionalized pyridines, which could provide insights into the synthesis and applications of this compound (Mekheimer, Mohamed, & Sadek, 1997).

properties

IUPAC Name

2,4-dibromo-6-[[(5-iodo-3-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2IN2O/c1-7-2-10(16)6-18-13(7)17-5-8-3-9(14)4-11(15)12(8)19/h2-4,6,19H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPSGCPGNBGPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=C(C(=CC(=C2)Br)Br)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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